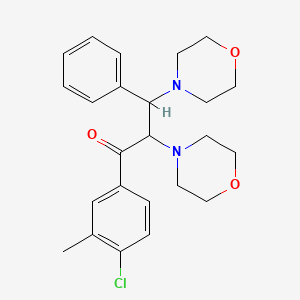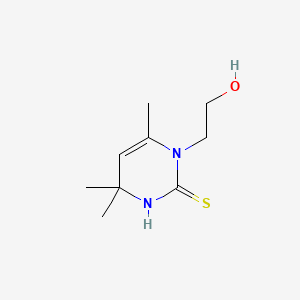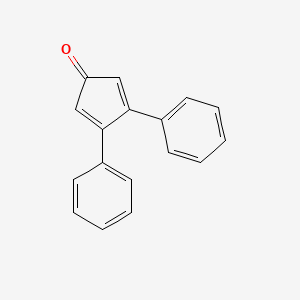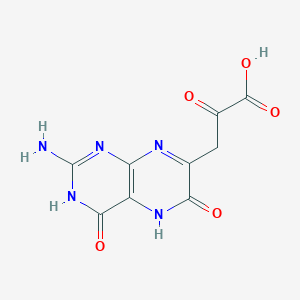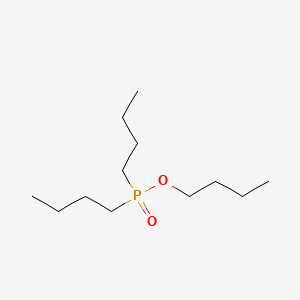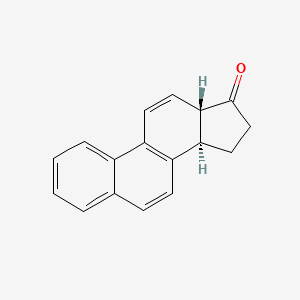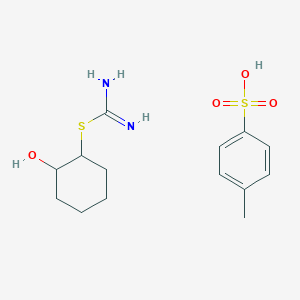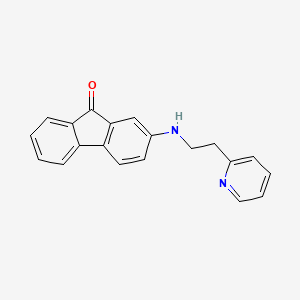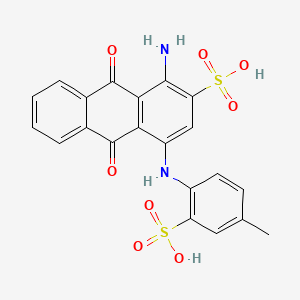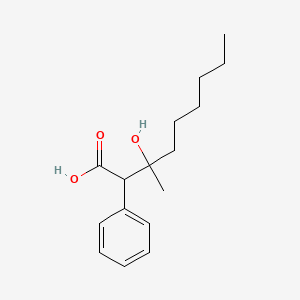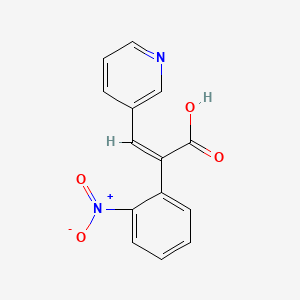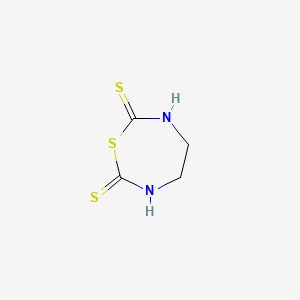
Tetrahydro-1,3,6-thiadiazepine-2,7-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-1,3,6-thiadiazepine-2,7-dithione is a heterocyclic compound with the molecular formula C₄H₆N₂S₃ and a molecular mass of 178.30 g/mol This compound is characterized by a seven-membered ring containing nitrogen, sulfur, and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1,3,6-thiadiazepine-2,7-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular aza-Wittig reaction of azides derived from amino azides and α, β-unsaturated ketones . Reduction of these intermediates with lithium aluminium hydride yields the corresponding saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory methods for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro-1,3,6-thiadiazepine-2,7-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminium hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminium hydride can produce thiols.
Applications De Recherche Scientifique
Tetrahydro-1,3,6-thiadiazepine-2,7-dithione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Tetrahydro-1,3,6-thiadiazepine-2,7-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-1,3-diazepin-2-ones: These compounds share a similar ring structure but differ in the presence of oxygen atoms.
Hexahydro-1,4-diazepines: These compounds have a fully saturated ring structure with nitrogen atoms.
Uniqueness
Tetrahydro-1,3,6-thiadiazepine-2,7-dithione is unique due to the presence of sulfur atoms in its ring structure, which imparts distinct chemical properties and reactivity compared to its oxygen or nitrogen analogs. This uniqueness makes it valuable for specific applications in chemistry and biology.
Propriétés
Numéro CAS |
5782-83-2 |
|---|---|
Formule moléculaire |
C4H6N2S3 |
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
1,3,6-thiadiazepane-2,7-dithione |
InChI |
InChI=1S/C4H6N2S3/c7-3-5-1-2-6-4(8)9-3/h1-2H2,(H,5,7)(H,6,8) |
Clé InChI |
HHBOUFYYHJJTNU-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=S)SC(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


